2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenoxy group, a methoxy group, and an oxopiperidinyl group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
The presence of a piperidine ring and a methoxy group in its structure suggests that it might interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Its pharmacokinetic profile, including its bioavailability, is currently unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it is difficult to predict its potential effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the methoxy group: The chlorophenoxy intermediate is then reacted with a methoxy-substituted benzene derivative under suitable conditions to introduce the methoxy group.
Formation of the oxopiperidinyl group: The final step involves the reaction of the intermediate with a piperidinone derivative to form the oxopiperidinyl group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the oxopiperidinyl group.
2-(4-chlorophenoxy)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and oxopiperidinyl groups in 2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-18-10-7-15(12-17(18)23-11-3-2-4-20(23)25)22-19(24)13-27-16-8-5-14(21)6-9-16/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFQKIYUCWRHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.